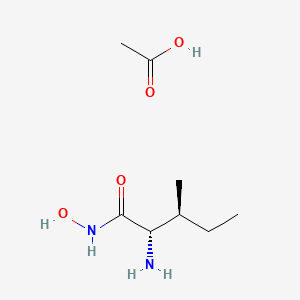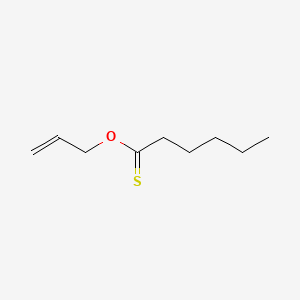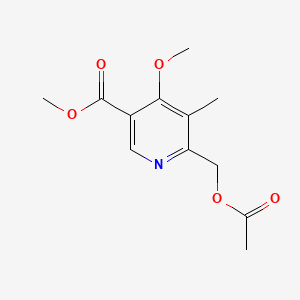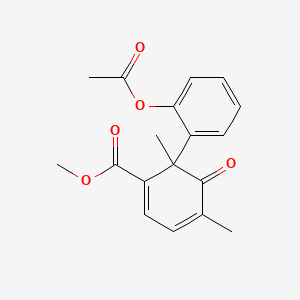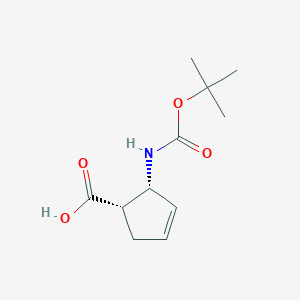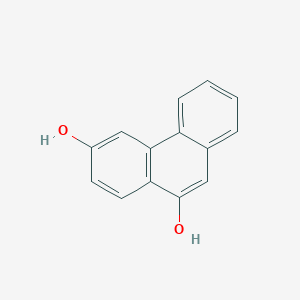
3-Oxanecarboxylic acid amino ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxanecarboxylic acid amino ester: is an organic compound that features both ester and amino functional groups. This compound is of interest due to its potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The presence of both ester and amino groups allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxanecarboxylic acid amino ester typically involves the esterification of 3-Oxanecarboxylic acid with an appropriate amino alcohol. One common method is the Fischer esterification, where the carboxylic acid reacts with the amino alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.
化学反応の分析
Types of Reactions: 3-Oxanecarboxylic acid amino ester can undergo a variety of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and amino alcohol.
Aminolysis: The ester group can react with amines to form amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Aminolysis: Amines such as ammonia or primary amines, often under mild heating.
Reduction: Lithium aluminum hydride or sodium borohydride, typically in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides, often in the presence of a base.
Major Products Formed:
Hydrolysis: 3-Oxanecarboxylic acid and the corresponding amino alcohol.
Aminolysis: Amides derived from the amino alcohol.
Reduction: Alcohols derived from the ester group.
Substitution: Substituted amino esters or amides.
科学的研究の応用
Chemistry: 3-Oxanecarboxylic acid amino ester is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds and natural product analogs.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester and amino groups. It can also serve as a substrate in the development of enzyme inhibitors.
Medicine: The compound’s ability to form amides and other derivatives makes it a potential candidate for drug development. It can be used to synthesize bioactive molecules with therapeutic properties.
Industry: In the materials science industry, this compound can be used in the production of polymers and resins. Its functional groups allow for cross-linking and modification of polymer properties.
作用機序
The mechanism of action of 3-Oxanecarboxylic acid amino ester depends on the specific reaction it undergoes. For example, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of a carboxylic acid and an alcohol. In aminolysis, the amino group attacks the carbonyl carbon of the ester, forming an amide bond.
Molecular Targets and Pathways:
Hydrolysis: The ester bond is the primary target, with water acting as the nucleophile.
Aminolysis: The carbonyl carbon of the ester is the target, with the amine acting as the nucleophile.
Reduction: The carbonyl group of the ester is reduced to an alcohol.
類似化合物との比較
3-Oxanecarboxylic acid methyl ester: Similar structure but lacks the amino group.
3-Oxanecarboxylic acid ethyl ester: Similar structure but with an ethyl group instead of an amino group.
Amino acid esters: Compounds with similar functional groups but different carbon skeletons.
Uniqueness: 3-Oxanecarboxylic acid amino ester is unique due to the presence of both ester and amino functional groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
特性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
amino oxane-3-carboxylate |
InChI |
InChI=1S/C6H11NO3/c7-10-6(8)5-2-1-3-9-4-5/h5H,1-4,7H2 |
InChIキー |
XSWHKJCRKGHLQK-UHFFFAOYSA-N |
正規SMILES |
C1CC(COC1)C(=O)ON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol](/img/structure/B13833640.png)
![ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B13833648.png)
